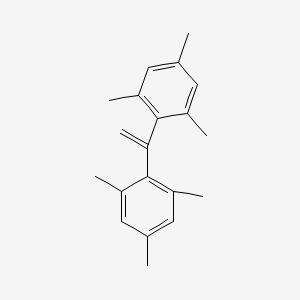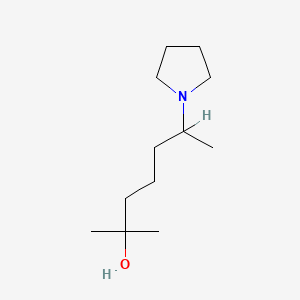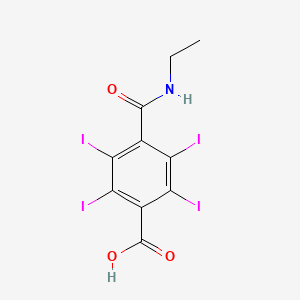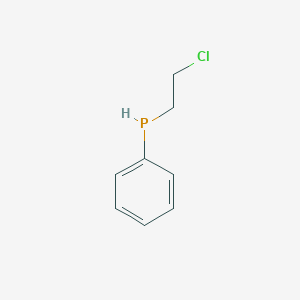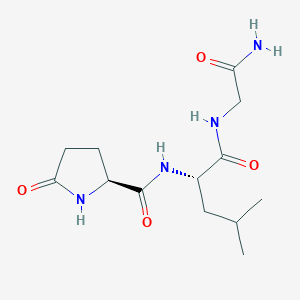
5-Oxo-L-prolyl-L-leucylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-L-prolyl-L-leucylglycinamide is a synthetic peptide compound It is composed of three amino acids: 5-oxo-L-proline, L-leucine, and glycinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-leucylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or dithiothreitol.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation and Reduction: Modified peptides with altered functional groups.
Scientific Research Applications
5-Oxo-L-prolyl-L-leucylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of 5-Oxo-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-L-leucylglycinamide.
L-leucylglycinamide: Another peptide with similar structural features.
Uniqueness
This compound is unique due to its specific sequence and the presence of the 5-oxo-L-proline residue. This gives it distinct chemical and biological properties compared to other peptides.
Properties
CAS No. |
39705-61-8 |
|---|---|
Molecular Formula |
C13H22N4O4 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H22N4O4/c1-7(2)5-9(12(20)15-6-10(14)18)17-13(21)8-3-4-11(19)16-8/h7-9H,3-6H2,1-2H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)/t8-,9-/m0/s1 |
InChI Key |
WIDQRRFLNXDVGE-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
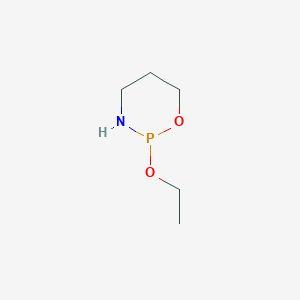
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)
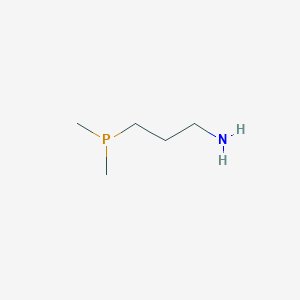
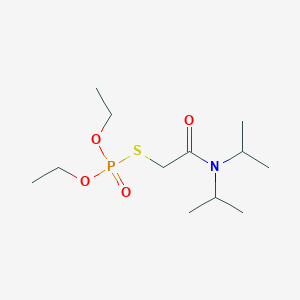
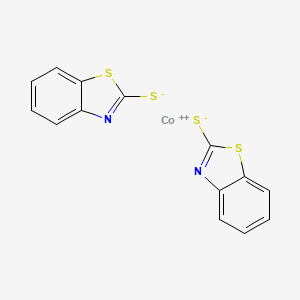
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
